![molecular formula C14H7ClF3N3O5 B2543129 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 325741-22-8](/img/structure/B2543129.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the displacement of chloro groups from chlorodinitrobenzoates or carboxamides with various amines, followed by further functional group transformations . For example, the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with an appropriate diamine and a base in a solvent such as ethanol or dichloromethane .
Molecular Structure Analysis
The molecular structures of related compounds are often characterized using techniques such as NMR, MS, IR, and X-ray diffraction methods . These studies reveal information about the planarity of the molecules, the dihedral angles between aromatic rings, and the presence of intramolecular hydrogen bonds or other non-covalent interactions that can influence the compound's reactivity and biological activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of electron-withdrawing groups such as nitro, trifluoromethyl, and halogens. These groups can activate the aromatic ring towards nucleophilic substitution reactions . For instance, the reductive chemistry of hypoxia-selective cytotoxins involves the enzymatic reduction of nitro groups to amines or hydroxylamines, which can further react intramolecularly or undergo oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as reduction potentials and cytotoxicity, are closely related to their structure. Compounds with meta-disposed nitro groups tend to have similar reduction potentials and exhibit hypoxic selectivity in cytotoxicity assays . The introduction of electron-withdrawing substituents can also enhance the activation of halogen substituents towards nucleophilic attack, opening up possibilities for further chemical modifications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O5/c15-11-2-1-8(14(16,17)18)5-12(11)19-13(22)7-3-9(20(23)24)6-10(4-7)21(25)26/h1-6H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCWBLBDCLMVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide |
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